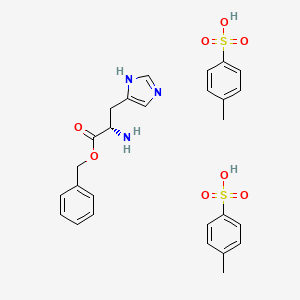

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid

Descripción

El éster bencílico de L-histidina (bistosilato) es un compuesto químico con la fórmula molecular C27H31N3O8S2 y un peso molecular de 589,68 g/mol . Es conocido por su posible papel en la activación de HutP, una proteína de unión al ARN . Este compuesto se utiliza principalmente en la investigación científica y no está destinado al consumo humano .

Propiedades

Número CAS |

24593-59-7 |

|---|---|

Fórmula molecular |

C20H23N3O5S |

Peso molecular |

417.5 g/mol |

Nombre IUPAC |

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C13H15N3O2.C7H8O3S/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7,9,12H,6,8,14H2,(H,15,16);2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 |

Clave InChI |

XZMGDCOCXDLCJG-YDALLXLXSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |

Otros números CAS |

24593-59-7 |

Secuencia |

H |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El éster bencílico de L-histidina (bistosilato) se puede sintetizar a través de una serie de reacciones químicas que involucran L-histidina y alcohol bencílico. El proceso típicamente involucra la esterificación, donde la L-histidina reacciona con alcohol bencílico en presencia de un catalizador como el ácido sulfúrico. El éster resultante se purifica y luego se convierte a su forma bistosilato haciendo reaccionar con ácido p-toluensulfónico .

Métodos de Producción Industrial

La producción industrial del éster bencílico de L-histidina (bistosilato) sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de grandes reactores y un control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto final se somete luego a rigurosas medidas de control de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Tipos de Reacciones

El éster bencílico de L-histidina (bistosilato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio.

Sustitución: El grupo éster se puede sustituir con otros grupos funcionales usando reactivos apropiados.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio.

Sustitución: Varios nucleófilos dependiendo de la sustitución deseada.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

El éster bencílico de L-histidina (bistosilato) tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en la síntesis orgánica y la catálisis.

Biología: Se ha investigado por su papel en la activación de HutP, una proteína de unión al ARN.

Medicina: Se estudia por sus posibles aplicaciones terapéuticas, aunque aún no está aprobado para uso clínico.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos

Mecanismo De Acción

El mecanismo de acción del éster bencílico de L-histidina (bistosilato) involucra su interacción con HutP, una proteína de unión al ARN. Se cree que el compuesto activa HutP, que a su vez regula la expresión de ciertos genes. Se cree que esta activación ocurre a través de la unión a sitios específicos en la proteína HutP, lo que lleva a cambios conformacionales que mejoran su actividad .

Comparación Con Compuestos Similares

Compuestos Similares

Éster metílico de L-histidina: Similar en estructura pero con un grupo metilo en lugar de un grupo bencilo.

Éster etílico de L-histidina: Similar en estructura pero con un grupo etilo en lugar de un grupo bencilo.

Éster propílico de L-histidina: Similar en estructura pero con un grupo propilo en lugar de un grupo bencilo.

Unicidad

La presencia del grupo bencilo puede conferir propiedades químicas y reactividad distintas en comparación con otros ésteres de L-histidina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.